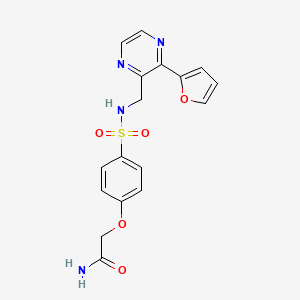

2-(4-(N-((3-(furan-2-yl)pyrazin-2-yl)methyl)sulfamoyl)phenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of various acetamide derivatives, including those with sulfonamide groups, has been explored in recent studies. One such study describes the synthesis of novel urea, sulfonamide, and acetamide derivatives of 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one, which were characterized using NMR and LC-MS analysis . Another research effort reports the synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides through a one-pot three-component process, highlighting the efficiency of DBU as a catalyst in ethanol . These methods emphasize the importance of mild reaction conditions and environmental considerations in the synthesis of acetamide compounds.

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been investigated using various spectroscopic techniques and computational methods. In one study, the structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were examined using XRD, FT-IR, NMR, and DFT calculations, revealing insights into the molecule's stability and charge transfer . Another study conducted quantum mechanical calculations on a sulfonyl phenyl acetamide, analyzing its electronic structure and physicochemical parameters, which indicated the molecule's chemical reactivity .

Chemical Reactions Analysis

The reactivity of phenoxyacetamide derivatives has been explored, with one study detailing the conversion of phenoxyacetamide into sulfonyl chloride, sulfonamide, and sulfonohydrazide derivatives . This research also discussed the challenges encountered in chlorosulfonating certain phenoxyacetic acids, providing a deeper understanding of the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are closely tied to their molecular structure and synthesis. The studies mentioned provide a comprehensive view of these properties through experimental and computational analyses. For instance, the hyperpolarizability of 2-phenyl-N-(pyrazin-2-yl)acetamide suggests potential applications in nonlinear optics . Additionally, the antimicrobial activities of the synthesized acetamide derivatives against various bacterial and fungal strains have been evaluated, demonstrating their potential as antimicrobial agents .

Wissenschaftliche Forschungsanwendungen

Coordination Complexes and Antioxidant Activity

Novel Coordination Complexes : A study explored pyrazole-acetamide derivatives for their ability to form coordination complexes with Co(II) and Cu(II), leading to various supramolecular architectures through hydrogen bonding interactions. These complexes showed significant antioxidant activity, indicating potential for similar structures to be used in designing compounds with antioxidant properties (Chkirate et al., 2019).

Antimicrobial Agents

Synthesis and Antimicrobial Evaluation : Research on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety demonstrated potential antimicrobial applications. This study suggests that compounds with similar structures could be designed as antimicrobial agents, contributing to the development of new drugs (Darwish et al., 2014).

Heterocyclic Volatiles in Food Chemistry

Formation of Heterocyclic Volatiles : An investigation into the reaction of 4-hydroxy-5-methyl-3(2H)-furanone with cysteine or hydrogen sulfide revealed the production of complex mixtures of volatile compounds. Such studies highlight the potential for compounds with furan moieties in understanding flavor formation in foods (Whitfield & Mottram, 2001).

Pyrolysis Products

Acetamidofurans from Pyrolysis : Research on the pyrolysis of N-acetylglucosamine identified acetamidofurans as unique products, suggesting potential applications in identifying chitin in biological or geochemical samples. This indicates that studying the pyrolysis products of similar compounds could offer insights into environmental or biological analysis (Franich et al., 1984).

Wirkmechanismus

Target of Action

Similar compounds have been reported to targetMycobacterium tuberculosis H37Ra , a strain of bacteria responsible for tuberculosis .

Mode of Action

It’s known that similar compounds interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra

Biochemical Pathways

Similar compounds have been reported to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the bacteria’s survival and proliferation.

Pharmacokinetics

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they have favorable pharmacokinetic properties that allow them to reach their target in effective concentrations.

Result of Action

Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they lead to the inhibition of the bacteria’s growth.

Eigenschaften

IUPAC Name |

2-[4-[[3-(furan-2-yl)pyrazin-2-yl]methylsulfamoyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O5S/c18-16(22)11-26-12-3-5-13(6-4-12)27(23,24)21-10-14-17(20-8-7-19-14)15-2-1-9-25-15/h1-9,21H,10-11H2,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQCDQFGLWRACB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2504691.png)

![2-(4-Bromophenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2504693.png)

![6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2504694.png)

![Tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2504695.png)